molecular formula C12H21NO4 B1291761 Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid CAS No. 218772-92-0

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Cat. No. B1291761
M. Wt: 243.3 g/mol
InChI Key: JSGHMGKJNZTKGF-RKDXNWHRSA-N
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Description

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a compound of interest in the field of synthetic organic chemistry, particularly as a building block for the synthesis of unnatural amino acids and dipeptide mimetics. The compound features a cyclohexane ring, which is a common structural motif in many natural products and pharmaceuticals, and a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis .

Synthesis Analysis

The synthesis of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid and its stereoisomers has been achieved through various synthetic routes. One approach involves the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which can be obtained in either pure cis or trans form by adjusting reaction conditions. Optical resolution of these compounds can be achieved through diastereomeric salt formation or chromatography on a chiral stationary phase . Another method describes an improved synthesis of the compound from 3-aminobenzoic acid using milder and more selective conditions, which includes both classical salt resolution and enzymatic approaches to achieve high selectivity .

Molecular Structure Analysis

The molecular structure of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is characterized by the presence of a cyclohexane ring and a Boc-protected amino group. The stereochemistry of the compound is crucial, as it can exist in different stereoisomeric forms. Ab initio calculations have been used to explain the observed cis selectivity in the initial step of one of the synthetic routes . The absolute configuration of related cyclic β-amino acids has been assigned using techniques such as circular dichroism and X-ray diffraction analysis .

Chemical Reactions Analysis

The tert-butoxycarbonyl group in Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a versatile protecting group that can be removed under acidic conditions, allowing the amino group to participate in further chemical reactions. The compound can serve as a precursor for the synthesis of various cyclic compounds and dipeptide mimetics. For example, it has been used in the synthesis of a conformationally restricted dipeptido-mimetic for caspase-1 inhibitors . Additionally, the compound's derivatives have been synthesized using reactions such as the Hofmann rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid are influenced by its molecular structure. The presence of the Boc group increases the steric bulk and affects the solubility and reactivity of the compound. The cyclohexane ring confers rigidity to the molecule, which can be important in determining the biological activity of its derivatives. The compound's derivatives have been characterized using NMR spectroscopy, which provides information about the molecular conformation and the configuration of stereocenters . Mass spectrometry has been used to study the fragmentation patterns of related t-butylcyclohexanecarboxylic acids, which can be useful for structural elucidation .

Scientific Research Applications

  • Application in Dipeptide Synthesis

    • Scientific Field : Organic Chemistry
    • Summary of Application : Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
    • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .
    • Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes .
  • Application in Asymmetric Syntheses of Non-Natural Amino Acid

    • Scientific Field : Biochemistry
    • Summary of Application : Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is used in the asymmetric syntheses of non-natural amino acid (S)-Cyclopropylglycine .
    • Methods of Application : A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine .
    • Results or Outcomes : The reaction rate improved 2.1-fold over the native enzymes and a short bioconversion period of 6 hours at a high substrate concentration of 120 g·L−1 and space–time yield of (S)-cyclopropylglycine up to 377.3 g·L−1·d−1 .
  • Application in Ring-Opening Polymerization
    • Scientific Field : Polymer Chemistry
    • Summary of Application : Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polymers .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results. For more detailed information, you may want to refer to the original research article .
    • Results or Outcomes : The specific results or outcomes are not detailed in the search results. For more detailed information, you may want to refer to the original research article .
  • Application in Organic Synthesis

    • Scientific Field : Organic Chemistry
    • Summary of Application : Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is used in organic synthesis. It is used as a starting material in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
    • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
    • Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Application in Synthesis of Preclinical/Clinical Drug Molecules

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is used in the synthesis of preclinical/clinical drug molecules .
    • Methods of Application : A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine .
    • Results or Outcomes : (S)-cyclopropylglycine could be continuously synthesized for 90 hours with the enzymes packed in a dialysis tube, providing 634.6 g of (S)-cyclopropylglycine with >99.5% ee and over 95% conversion yield up to 12 changes .

properties

IUPAC Name

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGHMGKJNZTKGF-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

CAS RN

218772-92-0
Record name rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
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